
C.I. Direct Green 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Green 12: is a synthetic dye belonging to the class of azo dyes. It is commonly used in the textile industry for dyeing cellulosic fibers such as cotton. The compound is known for its vibrant green color and excellent dyeing properties, including good lightfastness and washfastness. The chemical structure of this compound includes multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility in water and affinity for fibers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: C.I. Direct Green 12 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine, such as 4-amino-3-hydroxy-2,7-naphthalenedisulfonic acid, is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound, such as 2,5-dichloroaniline, to form an azo dye intermediate.
Further Coupling: The intermediate is further coupled with additional aromatic compounds, such as 4-hydroxyphenylazo-1,1’-biphenyl-4-yl, to form the final dye structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions. The process involves precise temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity of the final product. The dye is then purified through filtration, washing, and drying before being formulated into a commercial product.
Analyse Des Réactions Chimiques
Types of Reactions: C.I. Direct Green 12 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products, which may affect its dyeing properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or basic conditions.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed:
Oxidation: Oxidized products with altered color properties.
Reduction: Aromatic amines, which may be toxic and require careful handling.
Substitution: Modified dye molecules with different functional groups.
Applications De Recherche Scientifique
C.I. Direct Green 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed as a staining agent for visualizing cellular structures and tissues.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mécanisme D'action
The mechanism of action of C.I. Direct Green 12 involves its interaction with fibers and other substrates through ionic and hydrogen bonding. The sulfonic acid groups in the dye molecule enhance its solubility in water and facilitate its binding to the fibers. The azo groups contribute to the dye’s color properties by absorbing specific wavelengths of light.
Comparaison Avec Des Composés Similaires
- C.I. Direct Green 1
- C.I. Direct Green 6
- C.I. Direct Green 8
Comparison: C.I. Direct Green 12 is unique due to its specific chemical structure, which includes multiple azo groups and sulfonic acid groups. This structure provides the dye with excellent solubility, affinity for fibers, and vibrant color properties. Compared to similar compounds, this compound offers superior lightfastness and washfastness, making it a preferred choice in the textile industry.
Propriétés
Numéro CAS |
6486-55-1 |
|---|---|
Formule moléculaire |
C34H21Cl2N7Na2O8S2 |
Poids moléculaire |
836.6 g/mol |
Nom IUPAC |
disodium;8-amino-7-[(2,5-dichlorophenyl)diazenyl]-2-[[4-[4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-3,6-disulfonaphthalen-1-olate |
InChI |
InChI=1S/C34H23Cl2N7O8S2.2Na/c35-21-5-14-26(36)27(17-21)41-42-32-28(52(46,47)48)15-20-16-29(53(49,50)51)33(34(45)30(20)31(32)37)43-40-23-8-3-19(4-9-23)18-1-6-22(7-2-18)38-39-24-10-12-25(44)13-11-24;;/h1-17,44-45H,37H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
Clé InChI |
GGAYJCOYRIIEJK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=CC(=C5)Cl)Cl)N)[O-])N=NC6=CC=C(C=C6)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


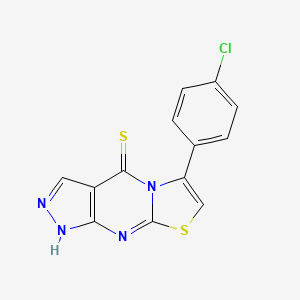
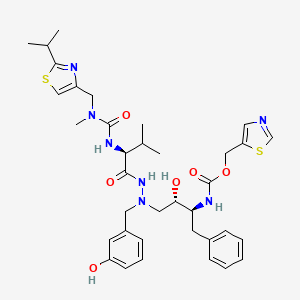



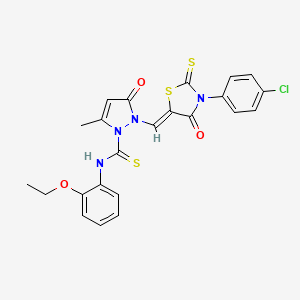
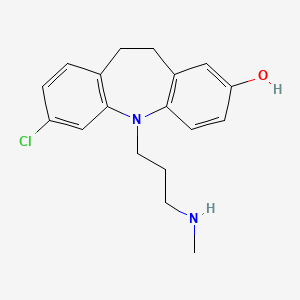
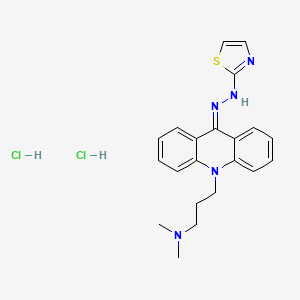
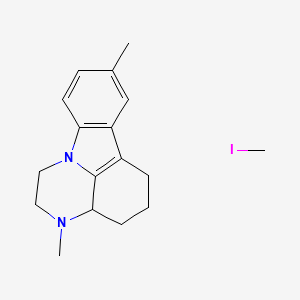
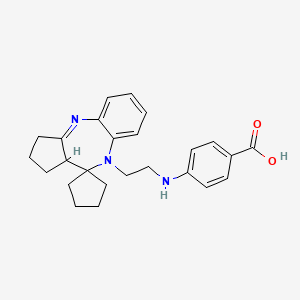

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)


